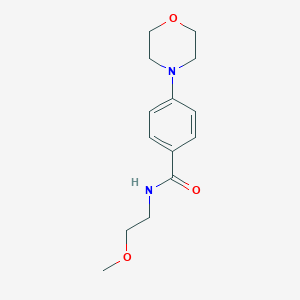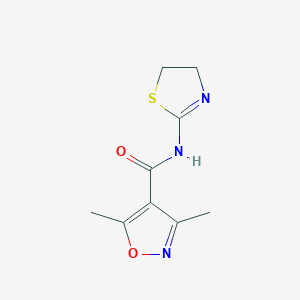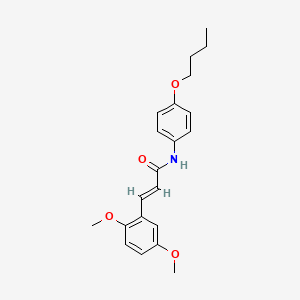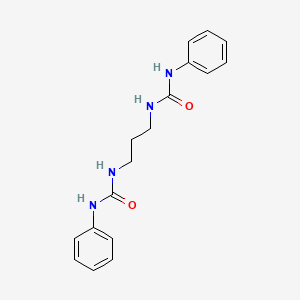![molecular formula C16H21N3O B4693330 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole](/img/structure/B4693330.png)
3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole
Overview
Description
3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole, also known as WAY-100635, is a selective serotonin receptor antagonist. It is widely used in scientific research to study the role of serotonin receptors in various physiological and pathological conditions.
Mechanism of Action
3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole is a highly selective antagonist of the 5-HT1A serotonin receptor subtype. It binds to the receptor with high affinity and blocks the binding of serotonin, which is the endogenous ligand for the receptor. This results in a decrease in the activation of the receptor and downstream signaling pathways. The exact mechanism of action of 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole is not fully understood, but it is believed to involve the modulation of serotonin neurotransmission in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole are primarily related to its antagonism of the 5-HT1A serotonin receptor subtype. This receptor subtype is widely distributed in the brain and is involved in the regulation of mood, cognition, and behavior. By blocking the activation of this receptor, 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole can modulate serotonin neurotransmission and affect these processes. Additionally, 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole has been shown to have some affinity for other serotonin receptor subtypes, although it is much less potent at these receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole in lab experiments is its high selectivity for the 5-HT1A serotonin receptor subtype. This allows researchers to specifically study the effects of antagonizing this receptor without affecting other serotonin receptor subtypes. Additionally, 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole is widely available and relatively inexpensive, making it a cost-effective tool for scientific research.
One limitation of using 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole in lab experiments is its relatively low potency compared to other serotonin receptor antagonists. This can make it difficult to achieve complete receptor blockade at lower concentrations, which may limit its utility in certain experiments. Additionally, the selectivity of 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole for the 5-HT1A receptor subtype may not be absolute, and it may have some off-target effects at higher concentrations.
Future Directions
There are several potential future directions for the study of 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole and its effects on serotonin receptors. One area of interest is the role of the 5-HT1A receptor subtype in depression and anxiety, and the potential therapeutic applications of 5-HT1A antagonists like 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole. Additionally, further research is needed to fully understand the mechanism of action of 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole and its effects on downstream signaling pathways. Finally, there may be potential applications for 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole in the study of other physiological and pathological conditions that involve serotonin neurotransmission.
Scientific Research Applications
3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole is primarily used in scientific research to study the role of serotonin receptors in various physiological and pathological conditions. It is commonly used in preclinical studies to investigate the effects of serotonin receptor antagonism on behavior, cognition, and mood. Additionally, 3-[4-oxo-4-(1-piperazinyl)butyl]-1H-indole is used in clinical studies to investigate the role of serotonin receptors in depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
4-(1H-indol-3-yl)-1-piperazin-1-ylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(19-10-8-17-9-11-19)7-3-4-13-12-18-15-6-2-1-5-14(13)15/h1-2,5-6,12,17-18H,3-4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLTWNYZOFEENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide](/img/structure/B4693257.png)
![(1S*,4S*)-2-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B4693270.png)
![2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)-1-(3-nitrophenyl)ethanone](/img/structure/B4693278.png)
![4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B4693281.png)
![8-methoxy-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B4693288.png)
![4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4693292.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B4693297.png)
![N-(4-methyl-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4693304.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4693324.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4693335.png)